3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
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Overview
Description
3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the class of pyrrolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the reaction of 5-bromo-7-azaindole with tert-butyl potassium in the presence of a solvent such as tetrahydrofuran. The reaction is carried out at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
the general approach involves multi-step synthesis starting from commercially available starting materials, followed by purification and characterization using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets, such as FGFRs and VEGFRs. By inhibiting these receptors, the compound can modulate various signaling pathways involved in cell proliferation, migration, and survival. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biomedical applications.
7-azaindole derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is unique due to its specific substitution pattern and its potential as an intermediate in the synthesis of biologically active molecules. Its ability to inhibit specific receptors and modulate signaling pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C8H8N2O/c1-5-3-9-8-7(5)2-6(11)4-10-8/h2-4,11H,1H3,(H,9,10) |
InChI Key |
HSRPSEWZTPPXMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)O |
Origin of Product |
United States |
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